![molecular formula C15H20O5 B6635410 Tert-butyl (4-acetyl-2-methoxyphenoxy)acetate](/img/structure/B6635410.png)
Tert-butyl (4-acetyl-2-methoxyphenoxy)acetate
Overview
Description
Tert-butyl (4-acetyl-2-methoxyphenoxy)acetate, also known as TBAMPA, is a chemical compound that has gained attention in scientific research due to its potential applications in the pharmaceutical industry. TBAMPA is a derivative of the natural compound, 4-hydroxyphenylacetic acid, and is synthesized through a multistep process.
Scientific Research Applications
Oxidation Studies : The oxidation of similar compounds, like 2,6-di-tert-butyl-4-methylphenol, has been studied for understanding the mechanisms involved in phenol oxidation processes. This research is significant for chemical synthesis and industrial applications (Shimizu et al., 1990).
Antioxidant Activities : Studies on compounds like 2,6-di-tert-butyl-4-methoxyphenol have been conducted to understand their antioxidant activities, which are essential for various biological and chemical processes (Barclay et al., 1999).
Degradation Pathways : Research on the degradation pathways of methyl tert-butyl ether (MTBE) in aqueous solutions provides insights into the environmental fate and treatment of related compounds (Stefan et al., 2000).
Analytical Chemistry Applications : The use of tert-butyldimethylsilyl derivatives in capillary gas chromatography for determining catecholamine metabolites in urine exemplifies the analytical applications of related compounds (Muskiet et al., 1981).
Electrochemical Studies : Electrochemical oxidation studies of compounds like 4-tert-butylcatechol provide insights into the electrochemical properties and potential applications in electrochemical synthesis and analysis (Nematollahi et al., 2000).
Synthesis and Catalysis : Research on tert-Butyl acetothioacetate for synthesizing compounds like 3-Acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one demonstrates the use of related compounds in organic synthesis and catalysis (Fox et al., 2003).
Selective Deprotection in Synthesis : Studies on the selective removal of tert-butyloxycarbonyl groups in the presence of other protective groups highlight the utility of related compounds in complex organic synthesis processes (Bodanszky et al., 2009).
properties
IUPAC Name |
tert-butyl 2-(4-acetyl-2-methoxyphenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-10(16)11-6-7-12(13(8-11)18-5)19-9-14(17)20-15(2,3)4/h6-8H,9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNHGFUOHALDPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(=O)OC(C)(C)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (4-acetyl-2-methoxyphenoxy)acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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